

Literature review of tautomerism in antifungal drug discovery

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Compound of Interest

Compound Name: *Fosmanogepix (tautomerism)*

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Tautomerism in Antifungal Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the chemical phenomenon where a molecule exists in two or more interconvertible structural isomers, plays a pivotal, yet often underestimated, role in drug discovery and development. These isomers, known as tautomers, can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities. Consequently, the tautomeric form of a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. In the realm of antifungal drug discovery, understanding and controlling tautomerism is emerging as a critical strategy for the design of more potent and selective therapeutic agents. This guide provides an in-depth review of the significance of tautomerism in the development of antifungal drugs, with a focus on quantitative analysis of structure-activity relationships, detailed experimental protocols for tautomer characterization, and visualization of relevant biological pathways and experimental workflows.

The Influence of Tautomerism on Antifungal Activity

The biological activity of a drug is intrinsically linked to its three-dimensional structure and its ability to interact with its molecular target. Different tautomers of the same compound can

present distinct pharmacophores, leading to varied binding affinities for the target enzyme or receptor. This can result in one tautomer being significantly more active than another.

Keto-Enol Tautomerism: A Key Player

A prevalent form of tautomerism in drug molecules is keto-enol tautomerism, where a molecule interconverts between a ketone (keto) form and an enol (alcohol/alkene) form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.^{[1][2]}

Several classes of antifungal agents exhibit tautomerism, with the keto-enol equilibrium being particularly relevant to their mechanism of action. For instance, studies on arylpropanoids have suggested that keto-enol tautomerization may be a key part of their antifungal activity.^[3] Similarly, the activity of certain oxindole derivatives has been shown to be influenced by their tautomeric state.^[3]

Quantitative Analysis of Tautomer-Specific Antifungal Activity

A critical aspect of understanding the role of tautomerism is the quantitative comparison of the biological activities of different tautomers. Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the in vitro effectiveness of an antimicrobial agent. The following tables summarize available data on the antifungal activity of compounds where tautomerism is a significant factor.

Table 1: Antifungal Activity of Tautomycin and Related Compounds against *Sclerotinia sclerotiorum*^[4]

Compound	EC50 (mM)	MIC (mM)
Tautomycin	3.26×10^{-4}	6.52×10^{-4}
2,3-dimethylmaleic anhydride	0.31	1.11
Diphenylmaleic anhydride	0.15	0.56
Dimethyl maleate	3.99	9.58

Table 2: Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against *Colletotrichum gloeosporioides*[5]

Compound	Concentration (µg/mL)	Inhibition Rate (%)	EC50 (µg/mL)
FPL001	200	60.37 ± 1.18	160.23

Table 3: Antifungal Activity of Multi-Halogenated Indoles against *Candida* Species[6]

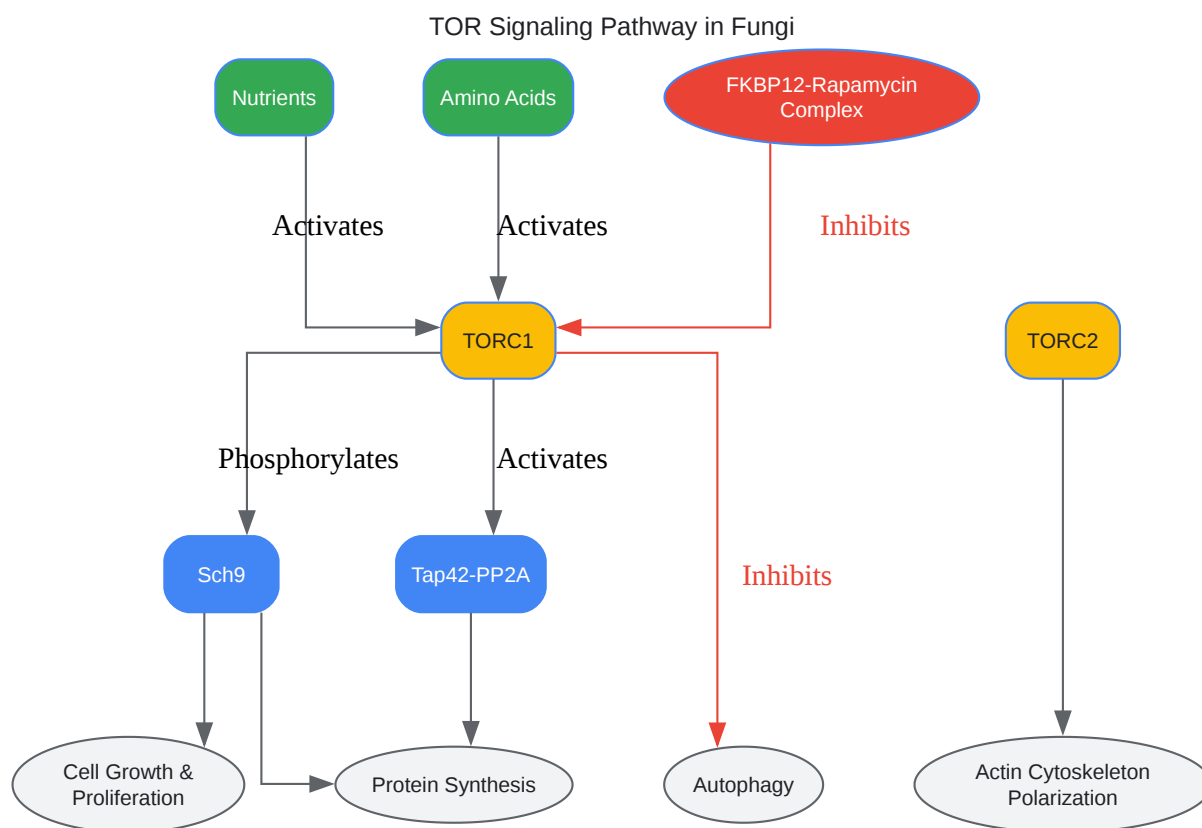
Compound	<i>C. albicans</i> MIC (µg/mL)	Non-albicans <i>Candida</i> spp. MIC (µg/mL)
4,6-dibromoindole	25	10-50
5-bromo-4-chloroindole	25	10-50
Ketoconazole	-	25-400
Miconazole	-	10-50

Key Antifungal Drug Targets and Signaling Pathways

A significant portion of antifungal drug development focuses on targeting essential fungal-specific pathways. Understanding these pathways is crucial for designing novel inhibitors and comprehending their mechanisms of action.

The TOR (Target of Rapamycin) Signaling Pathway

The TOR signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[7][8] In fungi, the TOR pathway is a critical regulator of virulence and morphogenesis, making it an attractive target for antifungal drugs.[7] The immunosuppressive drug rapamycin, in complex with FKBP12, inhibits TOR Complex 1 (TORC1).[7]



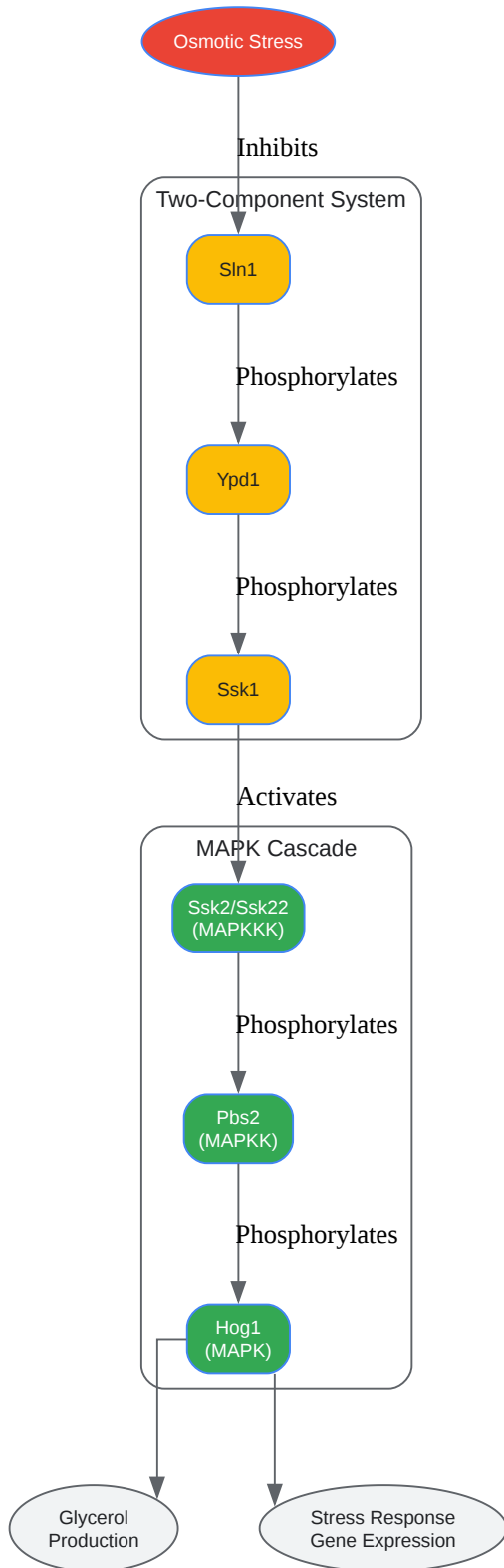
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Caption: Fungal TOR Signaling Pathway and Inhibition by Rapamycin.

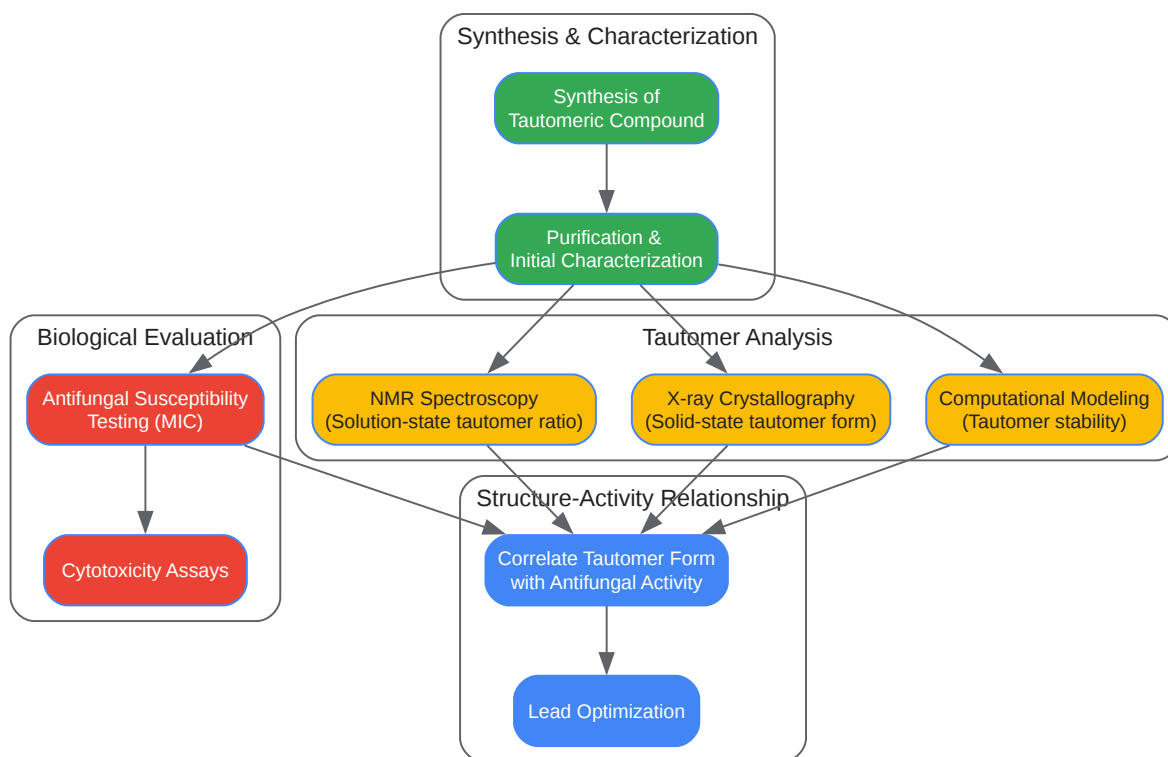
The High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic stress. It enables fungi to adapt to changes in external osmolarity by accumulating intracellular glycerol. This pathway is also implicated in virulence and stress responses, making it a viable antifungal target.

High-Osmolarity Glycerol (HOG) Pathway



Workflow for Investigating Tautomerism in Antifungal Drug Discovery



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